

# A Comprehensive Technical Guide to Methyl 2-Chloro-5-bromobenzoate

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## Compound of Interest

Compound Name: Methyl 5-bromo-2-chlorobenzoate

Cat. No.: B1584710

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## Introduction and Scope: Navigating Isomeric Specificity

Methyl 2-chloro-5-bromobenzoate (CAS No: 251085-87-7) is a halogenated aromatic ester of significant interest in modern synthetic chemistry, particularly within the pharmaceutical industry.<sup>[1][2]</sup> Its precisely substituted benzene ring serves as a versatile scaffold and a critical building block for complex molecular architectures. Notably, it is a key intermediate in the synthesis of several contemporary blockbuster drugs, including the SGLT2 inhibitor Empagliflozin, used in the management of type 2 diabetes.<sup>[3]</sup>

This guide provides an in-depth technical overview of Methyl 2-chloro-5-bromobenzoate, designed for researchers, chemists, and drug development professionals. It is crucial to distinguish this compound from its common isomer, Methyl 2-bromo-5-chlorobenzoate (CAS No: 27007-53-0).<sup>[4][5]</sup> While sharing the same molecular formula, the differential placement of the bromine and chlorine substituents dramatically alters the electronic and steric properties of the molecule, influencing its reactivity and suitability for specific synthetic pathways. This document will focus exclusively on the 2-chloro-5-bromo isomer, elucidating its core characteristics from synthesis to application.

## Nomenclature and Structural Elucidation

Correctly identifying the target molecule is paramount for reproducible and successful synthesis. The structural and naming conventions are detailed below.

- Systematic IUPAC Name: **Methyl 5-bromo-2-chlorobenzoate**
- Common Synonyms: 2-Chloro-5-bromobenzoic acid methyl ester, Benzoic acid, 5-bromo-2-chloro-, methyl ester[1][3]
- CAS Number: 251085-87-7[1]
- Molecular Formula:  $C_8H_6BrClO_2$ [1]
- Molecular Weight: 249.49 g/mol [1]

To prevent ambiguity, the structural differences between the target compound and its primary isomer are illustrated below.

Caption: Structural comparison of target compound and its isomer.

## Physicochemical Properties

The physical and chemical properties of a compound are foundational to its handling, storage, and application in experimental work. The key properties of Methyl 2-chloro-5-bromobenzoate are summarized in the table below.

Property	Value	Source(s)
CAS Number	251085-87-7	[1][3]
Molecular Formula	$C_8H_6BrClO_2$	[1]
Molecular Weight	249.49 g/mol	[1][3]
Appearance	White to yellow solid	[3]
Melting Point	43-44 °C	[3]
Boiling Point	276.0 ± 20.0 °C (Predicted)	[3]
Density	1.604 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Storage Temperature	Room Temperature, sealed in dry conditions	[3]

## Synthesis and Mechanistic Considerations

The synthesis of Methyl 2-chloro-5-bromobenzoate is typically achieved in a two-step process: the selective bromination of the precursor acid followed by esterification. This approach ensures high regioselectivity and yield.

### Step 1: Regioselective Bromination of 2-Chlorobenzoic Acid

The synthesis begins with 2-chlorobenzoic acid. The challenge lies in introducing a bromine atom at the C-5 position, para to the chlorine atom and meta to the carboxyl group. Both substituents are deactivating and ortho-, para-directing (Cl) or meta-directing (COOH). The chlorine's directing effect is dominant, making the C-5 position the most electronically favorable for electrophilic aromatic substitution.

A common and effective method involves using N-Bromosuccinimide (NBS) in a strong acid medium like concentrated sulfuric acid.<sup>[6]</sup> The sulfuric acid protonates the NBS, generating a more potent electrophilic bromine species (Br<sup>+</sup>), which is necessary to overcome the deactivated nature of the aromatic ring.

Caption: Overall synthetic workflow from starting material to final product.

### Step 2: Fischer Esterification

With the precursor acid, 5-Bromo-2-chlorobenzoic acid, in hand, the final step is a classic Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.

Protocol: Synthesis of Methyl 2-chloro-5-bromobenzoate

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 5-Bromo-2-chlorobenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 volumes). The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making

the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

- **Reflux:** Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. This step is critical and often results in CO<sub>2</sub> evolution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether.<sup>[7]</sup>
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. <sup>[7]</sup> Further purification can be achieved by recrystallization or column chromatography if necessary.

## Spectroscopic Characterization (Predicted)

While published experimental spectra for this specific isomer are not abundant, its spectroscopic profile can be reliably predicted based on its structure. This is an essential skill for verifying synthetic outcomes.

Technique	Predicted Key Characteristics
$^1\text{H}$ NMR	~3.9 ppm (singlet, 3H): Protons of the methyl ester ( $-\text{OCH}_3$ ). ~7.4-7.8 ppm (multiplets, 3H): Aromatic protons. Expect a doublet for the proton at C-6, a doublet for the proton at C-3, and a doublet of doublets for the proton at C-4, with coupling constants typical for ortho and meta relationships.
$^{13}\text{C}$ NMR	~52 ppm: Methyl ester carbon ( $-\text{OCH}_3$ ). ~120-135 ppm: Aromatic carbons. Six distinct signals are expected. ~165 ppm: Carbonyl carbon of the ester ( $-\text{C}=\text{O}$ ).
FT-IR ( $\text{cm}^{-1}$ )	~3000-3100: Aromatic C-H stretch. ~2950: Aliphatic C-H stretch (methyl group). ~1730: Strong $\text{C}=\text{O}$ stretch (ester carbonyl), a key diagnostic peak. ~1250: C-O stretch (ester). ~1000-1100: C-Cl stretch. ~550-650: C-Br stretch.
Mass Spec (EI)	Molecular Ion ( $\text{M}^+$ ): A characteristic cluster of peaks around $m/z$ 248, 250, and 252. This pattern is due to the isotopic abundances of $^{35}\text{Cl}/^{37}\text{Cl}$ (approx. 3:1 ratio) and $^{79}\text{Br}/^{81}\text{Br}$ (approx. 1:1 ratio), providing definitive evidence of the presence of one chlorine and one bromine atom.

## Chemical Reactivity and Applications in Drug Development

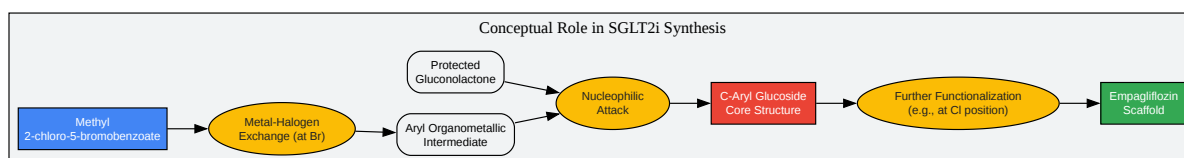
The utility of Methyl 2-chloro-5-bromobenzoate stems from the differential reactivity of its halogen substituents, which allows for selective, sequential transformations. It is a cornerstone intermediate for the synthesis of Dapagliflozin and Empagliflozin.[8]

The C-Br bond is generally more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This reactivity difference is exploited to first perform a reaction at the C-5 position (where bromine is located) while leaving the C-2 chlorine untouched for a subsequent transformation.

#### Application Example: Core Scaffold Synthesis for SGLT2 Inhibitors

In the synthesis of Empagliflozin, Methyl 2-chloro-5-bromobenzoate is used to construct the central C-aryl glucoside core. A simplified conceptual workflow is as follows:

- The bromo-substituent is transformed, for instance, via a Grignard formation or lithium-halogen exchange.
- This organometallic intermediate then attacks a protected gluconolactone derivative to form the C-C bond between the aromatic ring and the sugar moiety.
- The remaining chloro-substituent can be used in a later step, for example, in a Suzuki coupling to introduce another aryl group.



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Caption: Role as a building block in drug synthesis.

## Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are essential. The safety data for the parent acid, 5-Bromo-2-chlorobenzoic acid, provides a strong basis for handling the ester.

- Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[10]
- First Aid:
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]
  - Skin: Wash off with soap and plenty of water.[10]
  - Inhalation: Move the person to fresh air.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

## Conclusion

Methyl 2-chloro-5-bromobenzoate is a high-value synthetic intermediate whose importance is underscored by its role in the production of life-changing pharmaceuticals. Its key characteristics—the specific arrangement of its functional groups, predictable reactivity, and well-defined physicochemical properties—make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for its effective application in research and development.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 2-Chloro-5-bromobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584710#key-characteristics-of-2-chloro-5-bromobenzoic-acid-methyl-ester]

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